molecular formula C9H14N4O2 B13474627 (S)-6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

(S)-6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13474627
M. Wt: 210.23 g/mol
InChI Key: UGJRXUBHLURIGO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydropyrimidine-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the tetrahydropyrimidine-dione moiety. Common synthetic routes include cyclization reactions and the use of protecting groups to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological effects.

    Medicine: It is being investigated for its potential therapeutic benefits, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways within the body. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O2/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13/h4,6H,2-3,5,10H2,1H3,(H,11,15)/t6-/m0/s1

InChI Key

UGJRXUBHLURIGO-LURJTMIESA-N

Isomeric SMILES

CN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.